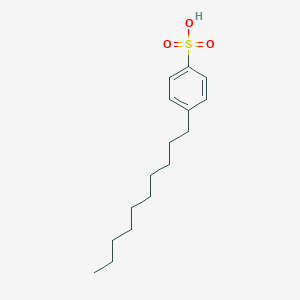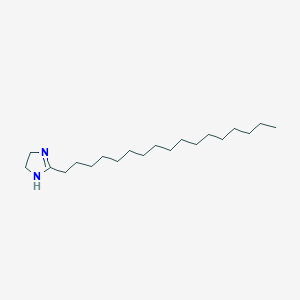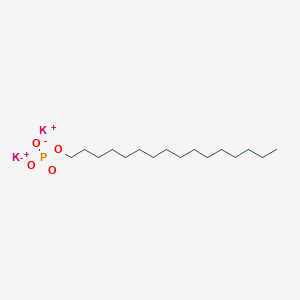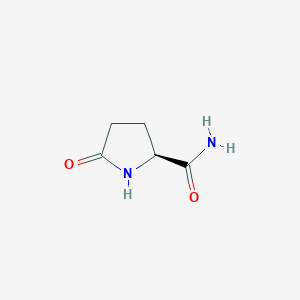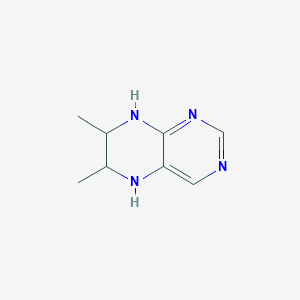
5,6,7,8-Tetrahydro-6,7-dimethylpteridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7,8-Tetrahydro-6,7-dimethylpteridine (THDP) is a naturally occurring pteridine derivative that has gained significant attention in scientific research due to its unique properties. THDP is a heterocyclic compound that is found in various biological systems, including plants, animals, and microorganisms. It has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
作用机制
The mechanism of action of 5,6,7,8-Tetrahydro-6,7-dimethylpteridine is not fully understood, but it is believed to act as a cofactor in several enzymatic reactions. 5,6,7,8-Tetrahydro-6,7-dimethylpteridine is involved in the biosynthesis of thiamine, which is an essential vitamin for humans. 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has also been found to play a role in the breakdown of amino acids, which are important building blocks for proteins.
生化和生理效应
5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been found to have several biochemical and physiological effects. In biochemistry, 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been shown to act as a cofactor in several enzymatic reactions, including the biosynthesis of thiamine and the breakdown of amino acids. In pharmacology, 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been found to act as an antioxidant and anti-inflammatory agent. In medicine, 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been studied for its potential applications in treating various diseases, including cancer, diabetes, and neurological disorders.
实验室实验的优点和局限性
5,6,7,8-Tetrahydro-6,7-dimethylpteridine has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. This allows researchers to produce 5,6,7,8-Tetrahydro-6,7-dimethylpteridine in large quantities for use in experiments. One limitation is that 5,6,7,8-Tetrahydro-6,7-dimethylpteridine is a relatively unstable compound and can degrade over time, making it challenging to work with in some experiments.
未来方向
There are several future directions for research on 5,6,7,8-Tetrahydro-6,7-dimethylpteridine. One direction is to investigate its potential applications in treating various diseases, including cancer, diabetes, and neurological disorders. Another direction is to explore its role as a cofactor in enzymatic reactions and its potential applications in biochemistry and pharmacology. Additionally, researchers can investigate new synthesis methods for 5,6,7,8-Tetrahydro-6,7-dimethylpteridine and explore its potential use in various industries, including food and agriculture.
合成方法
5,6,7,8-Tetrahydro-6,7-dimethylpteridine can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of various chemical reagents to produce 5,6,7,8-Tetrahydro-6,7-dimethylpteridine from precursors. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of precursors into 5,6,7,8-Tetrahydro-6,7-dimethylpteridine. Both methods have been used successfully to produce 5,6,7,8-Tetrahydro-6,7-dimethylpteridine in the laboratory.
科学研究应用
5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been studied extensively for its potential applications in various fields of scientific research. In biochemistry, 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been found to be a cofactor in several enzymatic reactions, including the biosynthesis of thiamine and the breakdown of amino acids. In pharmacology, 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been investigated for its potential therapeutic effects, including its ability to act as an antioxidant and anti-inflammatory agent. In medicine, 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been studied for its potential applications in treating various diseases, including cancer, diabetes, and neurological disorders.
属性
CAS 编号 |
114-27-2 |
|---|---|
产品名称 |
5,6,7,8-Tetrahydro-6,7-dimethylpteridine |
分子式 |
C8H12N4 |
分子量 |
164.21 g/mol |
IUPAC 名称 |
6,7-dimethyl-5,6,7,8-tetrahydropteridine |
InChI |
InChI=1S/C8H12N4/c1-5-6(2)12-8-7(11-5)3-9-4-10-8/h3-6,11H,1-2H3,(H,9,10,12) |
InChI 键 |
CALVHBWWYCZXKE-UHFFFAOYSA-N |
SMILES |
CC1C(NC2=NC=NC=C2N1)C |
规范 SMILES |
CC1C(NC2=NC=NC=C2N1)C |
其他 CAS 编号 |
114-27-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



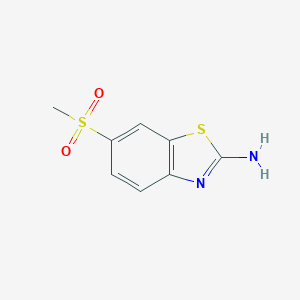
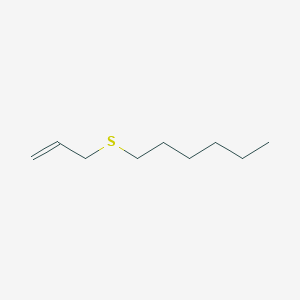
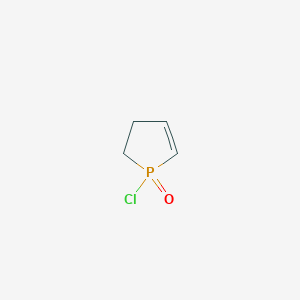
![2-Methoxy-4-[(4-nitrophenyl)azo]aniline](/img/structure/B93682.png)
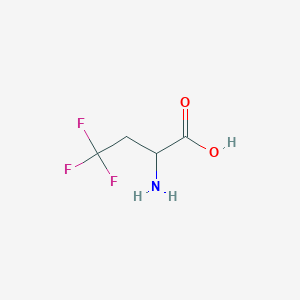
![2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-](/img/structure/B93687.png)
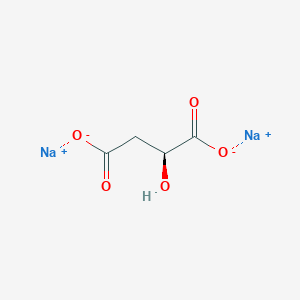
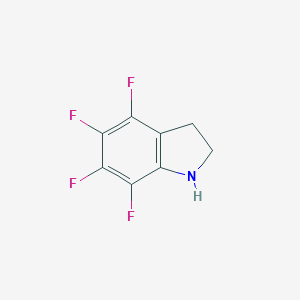
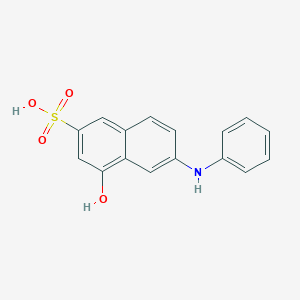
![6-Azoniaspiro[5.5]undecane](/img/structure/B93692.png)
